Crystal Structure Conformation: Half-Chair Geometry and Nitrogen Pyramidalization vs. N-Unsubstituted and N-Acyl Tetrahydroquinolines
Single-crystal X-ray diffraction of 1-tosyl-1,2,3,4-tetrahydroquinoline reveals the heterocyclic ring adopts a half-chair conformation with the methylene C9 atom as the flap, and the bond-angle sum at the N1 atom is 350.2°, indicating substantial pyramidalization [1]. This differs markedly from N-unsubstituted tetrahydroquinoline, where the nitrogen lone pair conjugates with the aromatic ring, resulting in a more planar geometry. The dihedral angle between the two aromatic ring planes is 47.74(10)° [1], a value that directly influences intermolecular packing via C–H⋯O hydrogen bonds forming [010] chains. In contrast, 6,7-dimethoxy-N-tosyl-tetrahydroisoquinoline analogs (compounds 4a–4l) adopt a different ring system entirely (isoquinoline vs. quinoline connectivity) and do not replicate this specific conformational profile [2].
| Evidence Dimension | Conformational geometry: Bond-angle sum at nitrogen and dihedral angle between aromatic rings |
|---|---|
| Target Compound Data | Bond-angle sum at N1: 350.2°; Dihedral angle between C1–C6 and C10–C15 rings: 47.74(10)°; Heterocyclic ring: half-chair conformation [1] |
| Comparator Or Baseline | N-unsubstituted 1,2,3,4-tetrahydroquinoline: bond-angle sum at N approaches ~360° (planar/sp²-like geometry due to N-lone pair conjugation) [class-level inference]; N-acyl tetrahydroquinolines: variable planarity depending on acyl group electronics |
| Quantified Difference | Bond-angle sum deviation from planarity: ~9.8° for 1-tosyl vs. near-zero for N-unsubstituted; Dihedral angle of 47.74° is specific to the tosyl derivative's crystal packing |
| Conditions | X-ray diffraction at 291 K; C₁₆H₁₇NO₂S, orthorhombic or monoclinic crystal system; data collected from single crystal grown from ethyl acetate/hexane (1:1) [1] |
Why This Matters
This structurally validated conformation provides a defined three-dimensional starting point for molecular docking studies and rational drug design, where the half-chair geometry and specific dihedral angle directly affect ligand–protein binding pose predictions — parameters that cannot be assumed for untosylated analogs without independent crystallographic evidence.
- [1] Jeyaseelan, S. et al. (2014). Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E, 70, o1176. DOI: 10.1107/S1600536814022181 View Source
- [2] Pingaew, R., Worachartcheewan, A., Nantasenamat, C., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives. Archives of Pharmacal Research, 36(9), 1066–1077. DOI: 10.1007/s12272-013-0111-9 View Source
